5-Amino-2-methoxy-4-(methylthio)phenol

Cell Differentiation Anticancer Agent Psoriasis Model

5-Amino-2-methoxy-4-(methylthio)phenol (C₈H₁₁NO₂S) is an ortho-amino-phenol congener bearing a distinctive methylthio (-SCH₃) substituent at the 4-position, a methoxy (-OCH₃) at the 2-position, and an amino (-NH₂) at the 5-position. It belongs to the broader class of thio(amino)alkylphenols, which are characterized by lower water solubility, higher lipophilicity (predicted logP approximately 1.5–2.5), and classification as weak to middle toxic substances without mutagenic or teratogenic effects.

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
Cat. No. B12828040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxy-4-(methylthio)phenol
Molecular FormulaC8H11NO2S
Molecular Weight185.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)SC)N)O
InChIInChI=1S/C8H11NO2S/c1-11-7-4-8(12-2)5(9)3-6(7)10/h3-4,10H,9H2,1-2H3
InChIKeyNNQKIWDBJDXBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methoxy-4-(methylthio)phenol — Sourcing the Tri-Functional Phenol for Redox- and Differentiation-Focused Research Programs


5-Amino-2-methoxy-4-(methylthio)phenol (C₈H₁₁NO₂S) is an ortho-amino-phenol congener bearing a distinctive methylthio (-SCH₃) substituent at the 4-position, a methoxy (-OCH₃) at the 2-position, and an amino (-NH₂) at the 5-position. It belongs to the broader class of thio(amino)alkylphenols, which are characterized by lower water solubility, higher lipophilicity (predicted logP approximately 1.5–2.5), and classification as weak to middle toxic substances without mutagenic or teratogenic effects [1]. This substitution pattern creates a multi-electron redox center that has been associated with cell-differentiation-inducing activity not found in the closely related but structurally simpler analog 2-Amino-5-(methylthio)phenol (CAS 883840-03-7) [2].

Why 5-Amino-2-methoxy-4-(methylthio)phenol Cannot Be Replaced by 2-Amino-5-(methylthio)phenol for Cell Differentiation and Multi-Target Profiling


In contrast to 2-Amino-5-(methylthio)phenol, 5-Amino-2-methoxy-4-(methylthio)phenol is specifically reported to arrest proliferation of undifferentiated cells and induce their differentiation into monocytes, a phenotype relevant to anticancer and dermatological research that appears tied to its unique substitution pattern [1]. Furthermore, the combination of amino, methoxy, and methylthio groups enables a distinct multi-functional redox profile. The compound exhibits a measurable inhibition of human acetylcholinesterase (AChE, IC₅₀ = 2.1 μM) [2], while the des-methoxy analog 2-Amino-5-(methylthio)phenol shows significantly weaker activity against human erythrocyte AChE (IC₅₀ = 65 μM) [3], highlighting a 31-fold potency shift attributable to the methoxy group. Generic substitution across this class therefore carries a high risk of losing both the differentiation-inducing phenotype and the target-specific potency window.

Head-to-Head Evidence: Quantifying the Differentiation and Enzyme-Inhibition Advantage of 5-Amino-2-methoxy-4-(methylthio)phenol


Cell Differentiation Phenotype: 5-Amino-2-methoxy-4-(methylthio)phenol Arrests Proliferation and Induces Monocyte Differentiation

5-Amino-2-methoxy-4-(methylthio)phenol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a property cited as evidence for anticancer and antipsoriatic utility [1]. The closely related comparator 2-Amino-5-(methylthio)phenol (CAS 883840-03-7) lacks any comparable published differentiation-inducing phenotype in the same or similar assay systems. This represents a qualitative, phenotype-level differentiation currently unique to the 5-amino-2-methoxy-4-methylthio substitution pattern.

Cell Differentiation Anticancer Agent Psoriasis Model

Human Acetylcholinesterase (AChE) Inhibition: 5-Amino-2-methoxy-4-(methylthio)phenol (IC₅₀ = 2.1 μM) vs. 2-Amino-5-(methylthio)phenol (IC₅₀ = 65 μM)

Inhibition of human acetylcholinesterase was measured for 5-Amino-2-methoxy-4-(methylthio)phenol with an IC₅₀ of 2,100 nM (2.1 μM) using acetylthiocholine hydrolysis with a 10 min preincubation [1]. The des-methoxy analog 2-Amino-5-(methylthio)phenol was tested against human erythrocyte AChE under comparable Ellman-method conditions with a 12 min preincubation, yielding a dramatically higher IC₅₀ of 65,000 nM (65 μM) [2]. This represents an approximately 31-fold improvement in inhibitory potency conferred by the methoxy group at the 2-position.

Enzyme Inhibition AChE Neurodegeneration

Electric Eel AChE Inhibition: 5-Amino-2-methoxy-4-(methylthio)phenol (IC₅₀ = 89 nM) vs. Positional Isomer and Thiophenol Comparators

Against electric eel acetylcholinesterase, a robust and widely used biochemical model, 5-Amino-2-methoxy-4-(methylthio)phenol achieved an IC₅₀ of 89 nM using the standard Ellman assay with acetylthiocholine iodide substrate [1]. This nanomolar potency places it in a meaningful range for CNS-permeable tool compound development. By comparison, a representative high-potency small-molecule AChE inhibitor (CHEMBL3605360) achieved an IC₅₀ of 0.640 nM in the same assay system [2], while many simple phenolic and thiophenolic compounds in the BindingDB repository display IC₅₀ values > 10 μM under similar conditions.

AChE Inhibition Neuropharmacology Enzyme Assay

Dual Amine Oxidase Profiling: MAO-A (IC₅₀ = 1.5 μM) and MAO-B (IC₅₀ = 1.6 μM) — Balanced Inhibition Suggesting a Multi-Target Serendipity Profile

5-Amino-2-methoxy-4-(methylthio)phenol was profiled against human recombinant monoamine oxidase A and B, yielding IC₅₀ values of 1,500 nM (MAO-A) and 1,600 nM (MAO-B) respectively [1]. This near-equipotent dual inhibition of both MAO isoforms is uncommon among simple phenolic scaffolds. Although no direct head-to-head data are available for 2-Amino-5-(methylthio)phenol in MAO assays, most simple substituted phenols and anilines reported in the ChEMBL database display significant isoform selectivity (>10-fold preference for either MAO-A or MAO-B), making the balanced profile of this compound a noteworthy class-level differentiator.

MAO Inhibition Neuropsychopharmacology Multi-Target Drug Discovery

Evidence Gap Advisory: Limited Availability of Direct Head-to-Head Comparative Data for 5-Amino-2-methoxy-4-(methylthio)phenol

It must be explicitly noted that the majority of differential evidence assembled for 5-Amino-2-methoxy-4-(methylthio)phenol relies on cross-study comparisons and class-level inference. No single published study has performed a side-by-side evaluation of this compound against its closest structural analog, 2-Amino-5-(methylthio)phenol, under identical experimental conditions. Furthermore, data on critical procurement-relevant parameters — including aqueous solubility, metabolic stability, CYP inhibition profile, hERG liability, and in vivo pharmacokinetics — are absent from the peer-reviewed and publicly accessible database literature as of the search date. For procurement decisions requiring robust comparative validation, users should consider commissioning bespoke head-to-head profiling studies or requesting such data directly from custom synthesis providers.

Data Availability Procurement Due Diligence Research Gap

Evidence-Backed Application Scenarios for 5-Amino-2-methoxy-4-(methylthio)phenol Procurement


Cholinergic Drug Discovery: AChE Inhibitor Hit-to-Lead and SAR Expansion

With verified IC₅₀ values of 89 nM (electric eel AChE) and 2.1 μM (human AChE), this compound serves as a tractable starting point for medicinal chemistry optimization targeting cognitive disorders. The 31-fold potency advantage over the des-methoxy analog 2-Amino-5-(methylthio)phenol (IC₅₀ = 65 μM) provides a clear SAR vector for iterative analog design [1][2]. Procurement of this specific compound, rather than the cheaper des-methoxy alternative, is justified for any AChE-focused screening cascade where sub-5 μM potency is the minimum acceptable threshold for hit declaration.

Differentiation Therapy Research: Anticancer Lead Identification for Leukemia and Psoriasis

The compound's patented activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation directly supports applications in differentiation therapy research, particularly for acute myeloid leukemia and hyperproliferative skin disorders such as psoriasis [1]. As this phenotypic activity is not reported for the des-methoxy analog, procurement of the correct substitution pattern is essential for replicating or expanding upon the published biological observation.

Multi-Target Neuropsychiatric Probe Development: Dual MAO-A/MAO-B Inhibition

The near-equipotent dual MAO-A (IC₅₀ = 1.5 μM) and MAO-B (IC₅₀ = 1.6 μM) inhibition profile makes this compound a candidate for multi-target ligand design in depression, Parkinson's disease, or other neuropsychiatric indications [1]. The balanced isoform activity distinguishes it from most simple phenols, which typically exhibit >10-fold selectivity for one MAO isoform, and supports its use as a phenotypic screening probe for neuroprotection assays.

Polyfunctional Redox Probe: Investigating Thiol-Mediated Oxidative Stress and Radical Scavenging

The simultaneous presence of a phenolic -OH, an aromatic -NH₂, and a thioether -SCH₃ group creates a multi-electron redox center capable of participating in both hydrogen atom transfer (HAT) and single electron transfer (SET) antioxidant mechanisms [1]. Thio(amino)alkylphenols as a class have been proposed as potential agents for treating free-radical pathologies, and the specific substitution pattern of this compound may offer a unique redox profile for studying structure-activity relationships in oxidative stress models involving thiol-disulfide exchange [2].

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